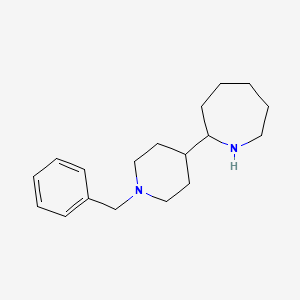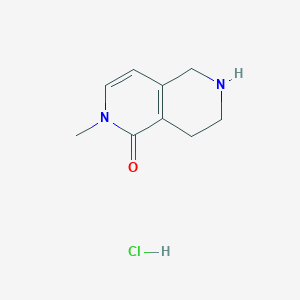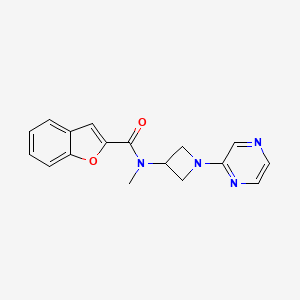
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, also known as PF-06463922, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of drugs known as checkpoint inhibitors, which are used to enhance the immune system's ability to fight cancer cells. In
Mécanisme D'action
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a monoclonal antibody that binds to the PD-L1 protein, preventing it from interacting with its receptor, PD-1, on T cells. This interaction is essential for the cancer cells to evade the immune system, as it inhibits the activation of T cells. By blocking this interaction, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide allows the T cells to recognize and attack cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. It has also been shown to improve glucose metabolism in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is its specificity for PD-L1, which reduces the risk of off-target effects. However, its efficacy may be limited by the expression of PD-L1 in some cancer cells, which may vary depending on the type of cancer. Additionally, its use may be limited by the development of resistance over time.
Orientations Futures
There are several future directions for the research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of combination therapy with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from treatment with N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. Additionally, further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
Conclusion:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its specificity for PD-L1 and its ability to enhance the immune system's response to cancer cells make it a valuable addition to the field of cancer immunotherapy. Further research is needed to fully understand its mechanisms of action and develop strategies to overcome limitations such as resistance.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-bromo-1-(methylamino)benzene with 2-pyrazinecarboxylic acid to form 2-(2-pyrazinyl)benzylamine. This intermediate is then reacted with 3-bromobenzofuran-2-carboxylic acid to form N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung, breast, and melanoma. It works by targeting the PD-L1 protein, which is overexpressed in some cancer cells and helps them evade the immune system. By inhibiting PD-L1, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide enhances the immune system's ability to recognize and destroy cancer cells.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-20(13-10-21(11-13)16-9-18-6-7-19-16)17(22)15-8-12-4-2-3-5-14(12)23-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQUGBIKZHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

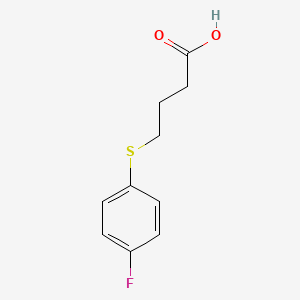
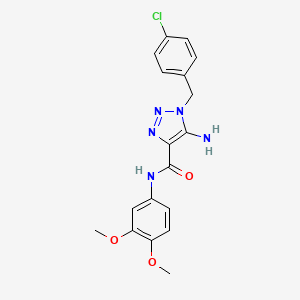

![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)
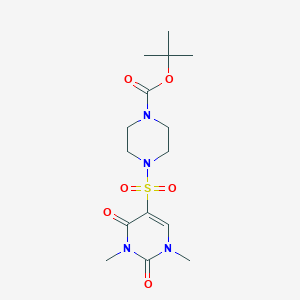
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)
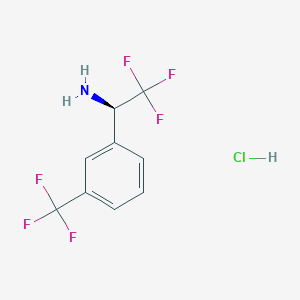

![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)
